Oleic acid-13C potassium is the potassium salt of oleic acid, uniformly labeled with the stable carbon-13 (¹³C) isotope. As a salt, it offers enhanced water solubility compared to its free acid counterpart, simplifying handling and preparation for aqueous biological systems. The primary procurement driver for this compound is the ¹³C label, which serves as a robust, non-radioactive tracer for metabolic flux analysis (MFA) and as a gold-standard internal standard for high-accuracy quantification by mass spectrometry.
Substituting Oleic acid-13C potassium with a generic alternative introduces critical failures in experimental design and execution. Unlabeled potassium oleate is analytically invisible in tracing studies, as it cannot be distinguished from large endogenous pools of the same molecule. Using the free acid form (Oleic acid-13C) introduces significant handling and solubility issues, requiring complex preparation protocols with organic solvents and carrier proteins to achieve bioavailability in aqueous assays, which can compromise reproducibility. While other isotopic labels like ¹⁴C exist, they mandate stringent radiological handling protocols and disposal, adding significant cost and regulatory burden. For quantitative mass spectrometry, substituting with a non-isotopic internal standard fails to correct for analytical variability with the same precision, reducing data accuracy.
The use of stable isotopes like ¹³C provides a direct, non-radioactive method for tracing the metabolic fate of oleic acid in vivo and in vitro. This approach allows for detailed analysis of lipid synthesis, disposition, and utilization by mass spectrometry without the significant regulatory, handling, and disposal costs associated with radiolabeled compounds like ¹⁴C-oleic acid. The ¹³C label enables administered oleate to be distinguished from the vastly greater endogenous pool, a prerequisite for accurate flux determination.
| Evidence Dimension | Safety & Process Workflow |
| Target Compound Data | Non-radioactive, requires standard laboratory protocols |
| Comparator Or Baseline | ¹⁴C-labeled Oleic Acid: Radioactive, requires specialized licenses, handling, and waste disposal protocols |
| Quantified Difference | Eliminates entire radioactive workflow, associated costs, and safety burdens |
| Conditions | Metabolic tracing studies in cellular or animal models |
This eliminates significant operational overhead, cost, and regulatory hurdles, making metabolic research more accessible and efficient.
As a potassium salt, this compound is readily soluble in water, forming a mildly basic solution. In contrast, the free acid form of oleic acid is an oily liquid that is insoluble in water. Procuring the free acid for aqueous applications necessitates a more complex and variable workflow, requiring initial dissolution in organic solvents (e.g., ethanol, DMSO) followed by complexation with a carrier like bovine serum albumin (BSA) to prevent cytotoxicity and ensure delivery to cells. The potassium salt form simplifies stock solution preparation, enhancing workflow efficiency and experimental reproducibility.
| Evidence Dimension | Aqueous Solubility & Handling |
| Target Compound Data | Freely dissolves in water |
| Comparator Or Baseline | Oleic Acid (free acid form): Insoluble in water; requires organic solvents and BSA complexation for use in aqueous media |
| Quantified Difference | Reduces preparation steps from a multi-stage complexation protocol to simple aqueous dissolution |
| Conditions | Preparation of stock solutions for cell culture and other aqueous-based biological assays |
This saves significant preparation time, reduces the use of organic solvents, and improves the consistency of dosing in cell-based experiments.
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry. Oleic acid-13C potassium is chemically identical to the endogenous analyte but has a distinct mass. This ensures it co-elutes chromatographically and exhibits the same ionization behavior, allowing it to accurately compensate for sample matrix effects and variability during sample preparation and analysis. This performance is demonstrably superior to using structurally related but non-identical compounds (e.g., odd-chain fatty acids) as internal standards, which cannot correct for analytical variability as effectively.
| Evidence Dimension | Analytical Accuracy |
| Target Compound Data | Provides highest possible accuracy by correcting for matrix effects and analytical variability |
| Comparator Or Baseline | Non-isotopic internal standards (e.g., deuterated or odd-chain fatty acids): Do not co-elute or ionize identically, leading to lower precision and accuracy |
| Quantified Difference | Achieves the 'gold standard' level of precision and accuracy in quantitative mass spectrometry |
| Conditions | LC-MS/MS quantification of oleic acid in complex biological matrices like plasma |
For developing robust, validatable analytical methods, using a ¹³C-labeled internal standard is essential for achieving the highest level of data accuracy and reproducibility.
Ideal for universities, startups, and industrial labs that are not equipped with radiological facilities. The compound's non-radioactive nature and high isotopic purity enable precise tracing of fatty acid uptake and incorporation into complex lipids like triglycerides and phospholipids, without the cost and safety overhead of ¹⁴C tracers.
The superior water solubility of the potassium salt form makes it highly suitable for automated, high-throughput screening platforms. It allows for the rapid and reproducible preparation of aqueous stock solutions for dosing in cell culture plates, avoiding the complex, time-consuming, and potentially variable protocols required for the insoluble free acid form.
Serves as the essential 'gold-standard' internal standard for developing and validating robust LC-MS/MS methods to quantify oleic acid in biological matrices like plasma. Its use is critical for achieving the accuracy and precision required in preclinical and clinical research settings where data integrity is paramount.